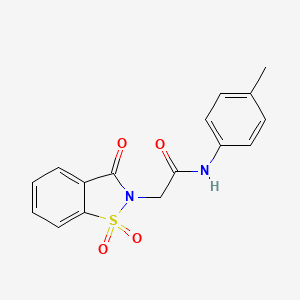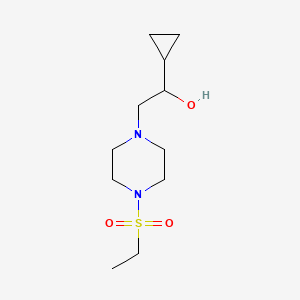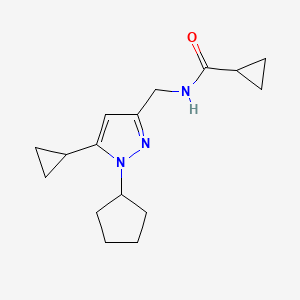![molecular formula C27H26FN3O3S B2730255 6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline CAS No. 866846-26-6](/img/structure/B2730255.png)
6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline” is a derivative of the piperazine family . Piperazine derivatives have been known for their stimulant effects and have been used in various applications around the world .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a lead molecule with thionyl chloride to give an acid chloride, which then reacts with hydrazine hydrate to afford a hydrazide . The hydrazide then undergoes condensation with substituted aromatic aldehydes to give a Schiff base . This base then reacts with N-(4-methoxyphenyl) piperazine and thioglycolic acid to furnish the final compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinoline core that is substituted with various functional groups. The presence of a piperazine ring and a methoxyphenyl group are notable features .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the various functional groups present in its structure. For instance, the piperazine ring and the methoxyphenyl group could potentially participate in various chemical reactions .科学的研究の応用
Synthesis and Antibacterial Activity
The synthesis and evaluation of novel fluoroquinolone compounds, including structures similar to 6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline, have shown significant potential in antibacterial activity. These compounds are synthesized through various chemical reactions and evaluated for their effectiveness against bacterial strains. Studies have illustrated that the introduction of specific substituents can enhance antibacterial properties, indicating the importance of structural modifications in developing potent antibacterial agents (Li et al., 2004); (Segawa et al., 1995).
Fluorescent Probes and Zinc Complexation
Research on the synthesis of analogues to Zinquin-related fluorophores, which include modifications of the quinoline structure, has highlighted the potential of these compounds in forming fluorescent complexes with zinc ions. Such studies are crucial for the development of specific fluorophores for Zn(II), offering valuable tools for biochemical and medical research (Kimber et al., 2003).
Electrochemical Studies
Electrochemical studies of compounds structurally related to this compound provide insights into their reduction mechanisms and potential applications in electroanalytical methods. These studies offer a deeper understanding of the compounds' chemical properties and their interactions under various conditions, which could be relevant for pharmaceutical applications and the development of analytical techniques (Srinivasu et al., 1999).
Dual-Acting Compounds for Anti-inflammatory Effects
Research into 6-fluoroquinazolines, closely related to the quinoline structure , has demonstrated their dual-acting properties, showing inhibitory activities toward both TNF-α production and T cell proliferation. Such compounds have potential therapeutic applications in treating inflammatory diseases, underscoring the versatility of quinoline derivatives in medicinal chemistry (Tobe et al., 2003).
Synthesis and Antimicrobial Studies
The synthesis of amide derivatives of quinolone and their subsequent evaluation for antimicrobial activities highlight the ongoing research into quinoline derivatives for potential antimicrobial applications. These studies demonstrate the structural-activity relationships critical to enhancing antimicrobial efficacy against a range of pathogens (Patel et al., 2007).
作用機序
特性
IUPAC Name |
6-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-19-7-10-21(11-8-19)35(32,33)26-18-29-23-12-9-20(28)17-22(23)27(26)31-15-13-30(14-16-31)24-5-3-4-6-25(24)34-2/h3-12,17-18H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEABLEBKKBKLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
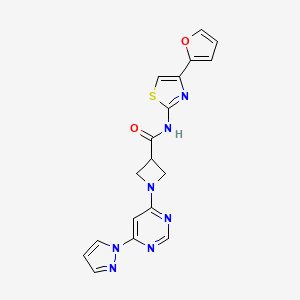
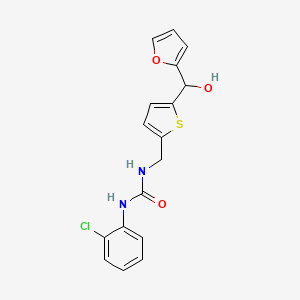
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2730179.png)
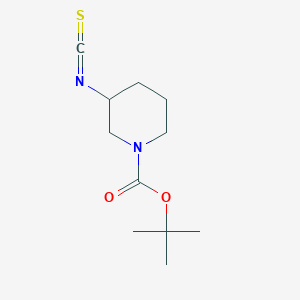
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2730181.png)

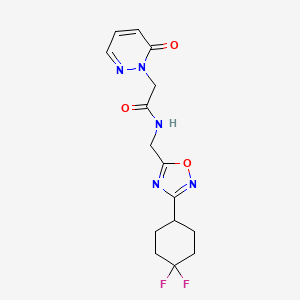
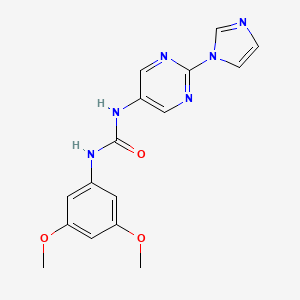
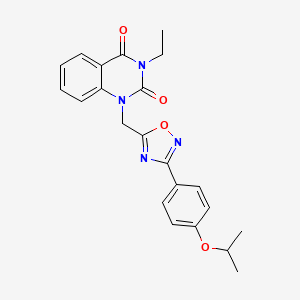
![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2730187.png)
